molecular formula C14H12N2O B1627708 5-Amino-2-methyl-10H-acridin-9-one CAS No. 893612-42-5

5-Amino-2-methyl-10H-acridin-9-one

Cat. No. B1627708
CAS RN: 893612-42-5
M. Wt: 224.26 g/mol
InChI Key: KWQLKOXCUHPUBG-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-10H-acridin-9-one is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is an acridone analog that has been researched for its potential applications .


Molecular Structure Analysis

The molecular structure of acridone analogs like 5-Amino-2-methyl-10H-acridin-9-one is characterized by three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity .


Chemical Reactions Analysis

Acridin-9(10H)-one based compounds have been used in the creation of thermally activated delayed fluorescence materials. The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and high molecular rigidity, which suppress conformation relaxation and generate a high rate constant of radiation .

Scientific Research Applications

Thermally Activated Delayed Fluorescence (TADF) Materials

Acridin-9(10H)-one derivatives are being explored for their potential in creating efficient Thermally Activated Delayed Fluorescence (TADF) materials. These compounds are desirable for their high rate constant of radiation and reverse intersystem crossing, which are crucial for boosting luminescence efficiency .

Anti-Tumor Activity

Acridine compounds have shown promising anti-tumor activity against various cancer cell lines, including human colon carcinoma, chronic myeloid leukaemia, human promyelocytic leukaemia, human cervical cancer, and breast cancer. They have been investigated both in vitro and in vivo for their therapeutic potential .

Therapeutic Agents for Disorders

Acridine derivatives are actively researched as prospective therapeutic agents for a range of disorders. This includes not only cancer but also Alzheimer’s disease and bacterial and protozoal infections. Their biological and photochemical effects make them versatile in therapeutic applications .

Mechanism of Action

Target of Action

5-Amino-2-methyl-10H-acridin-9-one is a derivative of acridine . Acridine derivatives have been shown to exhibit a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . They have also been shown to be effective as inhibitors of acetylcholinesterase .

Mode of Action

The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They can also inhibit topoisomerase or telomerase enzymes . The unique sp2-hybridization of the nitrogen atom of the acridone ring leads to the quasi-equatorial conformation and the high molecular rigidity .

Biochemical Pathways

The phosphorescence of acridin-9(10H)-one based compounds with unexpected higher energy than its fluorescence is proved to originate from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3 LE) . Due to the multichannel RISC process from the TSCT and 3 LE states to the 1 CT state, a high KRISC is realized simultaneously .

Pharmacokinetics

The compound’s boiling point is 442ºc at 760 mmhg, and it has a density of 1265g/cm3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

Acridine derivatives have been shown to exhibit a broad range of biological activities, including anticancer activity . For instance, the anti-tumour activity of acridine derivatives has been investigated in vitro and in vivo in various cancer cell lines .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .

properties

IUPAC Name

5-amino-2-methyl-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-8-5-6-12-10(7-8)14(17)9-3-2-4-11(15)13(9)16-12/h2-7H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQLKOXCUHPUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587515
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methyl-10H-acridin-9-one

CAS RN

893612-42-5
Record name 5-Amino-2-methylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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